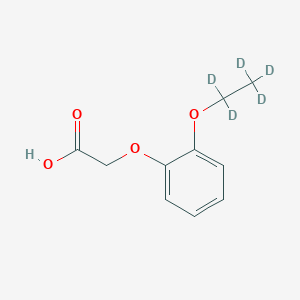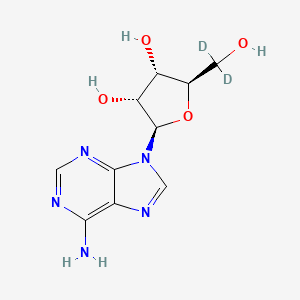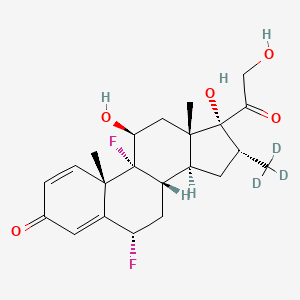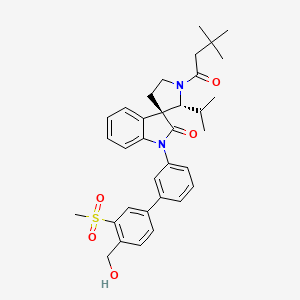
LXR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liver X receptor antagonist 2 is a compound that inhibits the activity of liver X receptors. Liver X receptors are nuclear hormone receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and immune responses. Liver X receptor antagonists are being explored as potential treatments for conditions such as hypercholesterolemia and diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of liver X receptor antagonist 2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Liver X receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
科学的研究の応用
Liver X receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of liver X receptor ligands.
Biology: Investigated for its role in modulating cholesterol and lipid metabolism in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia, diabetes, and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting liver X receptors.
作用機序
Liver X receptor antagonist 2 exerts its effects by binding to liver X receptors and inhibiting their activity. This prevents the receptors from activating target genes involved in cholesterol and lipid metabolism. The molecular targets and pathways involved include the inhibition of coactivator recruitment and the suppression of downstream gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to liver X receptor antagonist 2 include other liver X receptor antagonists and inverse agonists, such as:
SR9238: A potent liver X receptor inverse agonist with activity against both liver X receptor alpha and liver X receptor beta.
Uniqueness
Liver X receptor antagonist 2 is unique in its specific binding affinity and selectivity for liver X receptors. Its distinct chemical structure allows for targeted inhibition of liver X receptor activity, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C34H40N2O5S |
|---|---|
分子量 |
588.8 g/mol |
IUPAC名 |
(2'R,3R)-1'-(3,3-dimethylbutanoyl)-1-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C34H40N2O5S/c1-22(2)31-34(16-17-35(31)30(38)20-33(3,4)5)27-12-7-8-13-28(27)36(32(34)39)26-11-9-10-23(18-26)24-14-15-25(21-37)29(19-24)42(6,40)41/h7-15,18-19,22,31,37H,16-17,20-21H2,1-6H3/t31-,34-/m1/s1 |
InChIキー |
CJRGDJGNDOAXBL-QIKUIUABSA-N |
異性体SMILES |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
正規SMILES |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


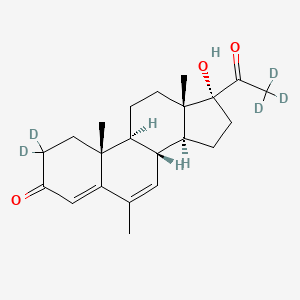


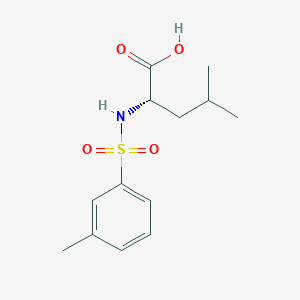

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)



